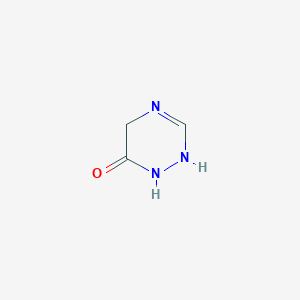

2,5-Dihydro-1,2,4-triazin-6(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

76990-32-4 |

|---|---|

Molecular Formula |

C3H5N3O |

Molecular Weight |

99.09 g/mol |

IUPAC Name |

2,5-dihydro-1H-1,2,4-triazin-6-one |

InChI |

InChI=1S/C3H5N3O/c7-3-1-4-2-5-6-3/h2H,1H2,(H,4,5)(H,6,7) |

InChI Key |

ZXPNLUAHRZCDPS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NNC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dihydro 1,2,4 Triazin 6 1h One and Its Derivatives

Classical and Conventional Synthetic Routes

Classical approaches to the synthesis of 1,2,4-triazin-6-one derivatives often rely on the condensation of two acyclic precursors to build the heterocyclic ring. These methods are valued for their simplicity and the use of readily available starting materials.

Condensation Reactions in 1,2,4-Triazinone Formation

Condensation reactions are a cornerstone in the synthesis of the 1,2,4-triazinone skeleton. These reactions typically involve the formation of a new carbon-nitrogen or nitrogen-nitrogen bond through the elimination of a small molecule, such as water or an alcohol.

The reaction between α-dicarbonyl compounds and hydrazide derivatives, such as amidrazones or thiosemicarbazide (B42300), represents a fundamental approach to constructing the 1,2,4-triazine (B1199460) ring system. While the direct condensation to form the 2,5-dihydro-1,2,4-triazin-6(1H)-one is a specific application, the general strategy is widely employed. For instance, the condensation of substituted glyoxal (B1671930) derivatives with aminoguanidine (B1677879) is a known method for preparing substituted 3-amino-1,2,4-triazines. researchgate.net This reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic triazine ring.

A related and illustrative example is the synthesis of 2-(amino)thioxo-3-phenyl-1,2,5,6-tetrahydro-1,2,4-triazine-6-one. This is achieved through the fusion of N-benzoyl glycine (B1666218) with thiosemicarbazide at elevated temperatures. researchgate.netimrpress.com In this reaction, the N-benzoyl glycine acts as a synthon for an α-keto acid derivative, and the thiosemicarbazide provides the N-N-C unit required for the triazine ring.

Table 1: Examples of Condensation Reactions for Triazine Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Substituted Glyoxals | Aminoguanidine | 3-Amino-1,2,4-triazines | researchgate.net |

| N-Benzoyl Glycine | Thiosemicarbazide | 1,2,4-Triazine-6-one derivative | researchgate.netimrpress.com |

A versatile method for the synthesis of 1,2,4-triazin-6(5H)-ones involves the reaction of 4-arylidene-oxazol-5(4H)-one derivatives with hydrazines. This approach is particularly useful as the oxazolone (B7731731) precursors are readily prepared through the condensation of N-acylated glycine derivatives with aromatic aldehydes.

In a typical procedure, the 4-arylidene-oxazol-5(4H)-one is heated under reflux with phenylhydrazine (B124118) in the presence of acetic acid and fused sodium acetate (B1210297). The reaction proceeds via nucleophilic attack of the hydrazine (B178648) on the oxazolone ring, leading to ring opening and subsequent intramolecular cyclization to form the 1,2,4-triazin-6(5H)-one. This method allows for the introduction of a variety of substituents at different positions of the triazinone ring, depending on the structure of the starting oxazolone and hydrazine.

For example, the reaction of 4-arylidene-2-(4-(4-X-phenylsulfonyl)phenyl)oxazol-5(4H)-ones with phenylhydrazine yields the corresponding 3-(4-(4-X-phenylsulfonyl)phenyl)-5-(4-arylidene)-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-ones. researchgate.net The reaction conditions and yields for representative examples are summarized in the table below.

Table 2: Synthesis of 1,2,4-Triazin-6(5H)-ones from Oxazol-5(4H)-ones

| Oxazolone Substituent (X) | Arylidene Group | Product Yield | Reference |

| H | Benzaldehyde | High | researchgate.net |

| Br | 4-Fluorobenzaldehyde | High | researchgate.net |

The synthesis of highly functionalized 1,2,4-triazin-6-one derivatives can be achieved by employing precursors with existing heterocyclic scaffolds. The condensation of 4-(2-chloro-quinoline-3-yl methylene)-2-phenyl-4H-oxazol-5-one with phenyl hydrazine is a prime example of this strategy. The starting oxazolone is itself derived from the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with hippuric acid.

The reaction of this specific oxazolone derivative with phenyl hydrazine is expected to proceed in a manner analogous to that described in section 2.1.1.2. The phenyl hydrazine would attack the oxazolone ring, leading to its opening, followed by an intramolecular cyclization to form the triazinone ring. This would result in a complex molecule incorporating both quinoline (B57606) and 1,2,4-triazin-6-one moieties. The reactivity of the 2-chloroquinoline-3-carbaldehyde precursor with hydrazines to form Schiff bases and subsequently other heterocyclic systems is well-documented, supporting the feasibility of this transformation. nih.gov

Table 3: Proposed Reaction for the Synthesis of a Quinoline-Substituted Triazinone

| Oxazolone Derivative | Reagent | Proposed Product |

| 4-(2-Chloro-quinoline-3-yl methylene)-2-phenyl-4H-oxazol-5-one | Phenyl Hydrazine | 5-((2-chloroquinolin-3-yl)methylene)-1,2-diphenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one |

Annulation Strategies

Annulation reactions, which involve the formation of a ring onto an existing molecular fragment, offer an alternative and often more convergent approach to the synthesis of heterocyclic systems.

A modern and efficient method for the synthesis of 4,5-dihydro-1,2,4-triazin-6(1H)-one derivatives is the (3+3)-annulation of nitrile imines with α-amino esters. This strategy involves the reaction of a three-atom component (the nitrile imine) with another three-atom component (the α-amino ester) to form the six-membered triazinone ring.

This protocol has been successfully applied to the synthesis of trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones. In this reaction, trifluoroacetonitrile (B1584977) imines are generated in situ from the corresponding hydrazonoyl bromides in the presence of a base, such as triethylamine. These reactive nitrile imines are then trapped by the α-amino ester. The reaction is characterized by its wide substrate scope, tolerance of various functional groups, and high chemical yields. scialert.net A significant advantage of this method is the retention of stereochemistry when using chiral α-amino esters, leading to the formation of enantiomerically pure products. researchgate.netscialert.net

The general reaction involves stirring a suspension of the amino ester hydrochloride and the hydrazonoyl bromide in a dry solvent like tetrahydrofuran (B95107) (THF) with an excess of triethylamine. The reaction typically proceeds overnight at room temperature. scialert.net

Table 4: (3+3)-Annulation for the Synthesis of Dihydro-1,2,4-triazin-6(1H)-ones

| Nitrile Imine Precursor | α-Amino Ester | Product Type | Key Features | Reference |

| Trifluoroacetonitrile imine | Methyl esters of natural α-amino acids | Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones | High yield, stereospecificity | researchgate.netscialert.net |

Tandem Cyclization Approaches for C-N Bond Formation

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an elegant and efficient pathway to complex molecules like triazinones. These approaches are highly valued for their ability to reduce step counts, solvent usage, and purification efforts.

A notable strategy involves a tandem diazotization/azo coupling reaction. For instance, a straightforward protocol has been developed for the synthesis of a fused researchgate.netnih.govsemanticscholar.orgoxadiazolo[3,4-d] researchgate.netnih.govnih.govtriazin-7(6H)-one system, which relies on the tandem diazotization and subsequent intramolecular cyclization of (1,2,5-oxadiazolyl)carboxamide derivatives. nih.gov This method provides access to novel biheterocyclic molecules. nih.gov

Another approach utilizes a three-step, "one-pot" sequence starting from N-tosyl hydrazones and aziridines. acs.org This process involves a Lewis acid-catalyzed nucleophilic ring-opening of the aziridine (B145994), followed by cyclization and oxidation to furnish the 1,2,4-triazine ring. acs.org This conceptually new pathway employs a double disconnection at the N¹–C⁶ and N⁴–C³ bonds. acs.org

Thermal cyclization represents another effective tandem method. The coupling of diazonium salts with 2-ethoxycarbonylamino-indole produces 2-ethoxycarbonylimino-3-arylhydrazono-indolines. chempap.org These intermediates undergo subsequent thermal cyclization to yield 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles quantitatively. chempap.org

Cyclization of Amidrazones

The cyclization of amidrazones is a cornerstone in the synthesis of 1,2,4-triazines and their derivatives. This method typically involves the reaction of an amidrazone with a 1,2-dicarbonyl compound or its equivalent.

One of the most common methods for preparing 3,5-disubstituted or 3,5,6-trisubstituted 1,2,4-triazines is the condensation between 1,2-diketones and amidrazones. acs.org Specifically, the cyclocondensation of benzil (B1666583) with amidrazone hydrochlorides in a basic aqueous solution is considered a highly efficient synthetic route for 3-heteroaryl-5,6-diphenyl-1,2,4-triazines. researchgate.net

Furthermore, a synthetic protocol based on the oxidative cyclization of functionally substituted amidrazones has been developed for novel 1,4-dihydrobenzo[e] researchgate.netnih.govchempap.orgtriazines. nih.gov This reaction is carried out in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Palladium on carbon (Pd/C), demonstrating the utility of transition-metal catalysis in this cyclization strategy. researchgate.netnih.gov This approach is suitable for preparing a series of 1,4-dihydrobenzo[e] researchgate.netnih.govchempap.orgtriazines bearing functional groups like acetyl or ester moieties at the C(3) position. nih.gov

Modern and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. For 1,2,4-triazinone synthesis, this has led to the adoption of one-pot multicomponent reactions, microwave-assisted synthesis, and advanced catalytic systems that improve efficiency and reduce waste.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly convergent strategies that combine three or more reactants in a single vessel to form a product that incorporates substantial portions of all starting materials. This approach aligns with the principles of green chemistry by maximizing atom economy and procedural simplicity.

A key example is the (3+3)-annulation of methyl esters derived from α-amino acids with in situ generated trifluoroacetonitrile imines. nih.gov This reaction produces a series of trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-one derivatives with high functional group tolerance and excellent yields. nih.govresearchgate.net Similarly, [4+2] domino annulation reactions provide another efficient one-pot route to 1,2,4-triazine derivatives using readily available starting materials. rsc.org

A catalyst-free, three-component reaction of arylaldehydes, thiourea, and orthoformates has been developed to produce 1,3,5-triazine-2,4-dithione derivatives, showcasing the potential of MCRs even for related heterocyclic systems. nih.govnih.gov More complex structures, such as pyridinyl-1,3,5-triazine-2,4-diamine hybrids, have also been synthesized via a one-step, multi-component reaction under solvent-free microwave conditions. nih.gov

Table 1: Examples of One-Pot Reactions for Triazine Synthesis

| Reaction Type | Reactants | Product Class | Key Features | Reference(s) |

|---|---|---|---|---|

| (3+3)-Annulation | α-Amino acid methyl esters, Trifluoroacetonitrile imines | Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones | High yield, wide scope, retention of stereochemistry. | nih.govresearchgate.net |

| [4+2] Domino Annulation | Ketones, aldehydes, alkynes, etc. | 1,2,4-Triazine derivatives | High performance, moderate to high yields, uses simple materials. | rsc.org |

| Three-Component Reaction | N-Tosyl hydrazones, Aziridines | 3,5,6-Trisubstituted 1,2,4-triazines | Telescoped three-step sequence, good yields. | acs.org |

| Three-Component Reaction | 2-Aminopyridine, Cyanamide, Aldehydes/Ketones | Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | Microwave-assisted, solvent-free, high atom economy. | nih.gov |

Microwave-Mediated Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods.

The synthesis of 3,5,6-trisubstituted-1,2,4-triazines from fatty acid hydrazides and 1,2-diketones has been achieved rapidly and efficiently under solvent-free conditions using microwave irradiation. semanticscholar.org This one-pot synthesis on a solid inorganic support brings the reaction time down from hours to minutes. semanticscholar.orgresearchgate.net The method has been successfully applied to produce a variety of 1,2,4-triazine derivatives. researchgate.net

Microwave heating has also been combined with one-pot sequential approaches to create complex heterocyclic systems. A convenient synthesis of C8-functionalized 2-(methylsulfanyl)pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-ones was developed using this combined strategy, which avoids the tedious work-up and purification of intermediates. nih.gov This protocol offers significant advantages in terms of yield and reaction time. nih.gov Green, microwave-assisted methods have been developed for various triazine derivatives, including pyridinyl-1,3,5-triazine-2,4-diamine hybrids, often under neat (solvent-free) conditions, which further enhances their environmental friendliness. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Mediated Synthesis

| Product | Reactants | Conventional Method | Microwave Method | Reference(s) |

|---|---|---|---|---|

| 3,5,6-Trisubstituted-1,2,4-triazines | Fatty acid hydrazide, 1,2-Diketone | Long reaction times (hours) | 7-12 minutes, improved yield. | semanticscholar.org |

| 1,2,4-Triazines | Benzil, Alkyl/aryl hydrazides | N/A | Reaction time reduced from hours to seconds with improved yield. | researchgate.net |

| Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | 2-Aminopyridine, Cyanamide, 4-Chlorobenzaldehyde | N/A | 15 minutes, 70% yield. | nih.gov |

| 8-Substituted Pyrazolo[1,5-a] researchgate.netsemanticscholar.orgnih.govtriazines | Various precursors | Multi-step, requires isolation of intermediates | Sequential one-pot, higher yields, shorter times. | nih.gov |

Catalytic Methodologies

Catalysis, particularly using transition metals, is fundamental to modern organic synthesis, enabling transformations that would otherwise be difficult or impossible. These methods often proceed under mild conditions with high selectivity.

Transition metals play a crucial role in the synthesis of 1,2,4-triazines, primarily by facilitating cyclization and cross-coupling reactions.

Palladium-based catalysts are prominent in this area. For instance, the oxidative cyclization of functionally substituted amidrazones to form 1,4-dihydrobenzo[e] researchgate.netnih.govchempap.orgtriazines is effectively conducted using a Pd/C catalyst in the presence of a base. researchgate.netnih.gov Palladium catalysts have also demonstrated exceptional performance in [3+2] cycloaddition reactions, a key strategy for constructing nitrogen heterocycles. acs.org

Iron, an inexpensive and abundant metal, has been used to catalyze the cyclization of aldehydes with ammonium (B1175870) iodide (NH₄I) as the sole nitrogen source to produce 2,4,6-trisubstituted 1,3,5-triazines. rsc.org This atom-efficient method works smoothly under an air atmosphere. rsc.org

Other transition metals like rhodium and copper have also found application. An unexpected rhodium-catalyzed reaction of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles provides intermediates that can be cyclized to form 3,6-disubstituted- and 3,5,6-trisubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org Copper(II) has been shown to catalyze the oxidative heterocyclization of arylidenearylthiosemicarbazides, demonstrating selective C-N bond formation to build triazole rings. organic-chemistry.org

Metal-Free Catalysis in 1,2,4-Triazine Synthesis

In recent years, there has been a considerable shift towards the development of metal-free catalytic systems for the synthesis of 1,2,4-triazines. This approach circumvents the issues associated with metal catalysts, such as toxicity, cost, and contamination of the final products.

Another innovative metal-free approach is the regioselective synthesis of 3,5-disubstituted-1,2,4-triazines through a coupled domino strategy. researchgate.net This one-pot process involves the reaction of terminal aryl alkenes and amidrazones and encompasses three distinct reactions: iodination, Kornblum oxidation, and condensation. researchgate.net This strategy is lauded for its operational simplicity and provides moderate to high yields of the desired products. researchgate.net

Furthermore, metal-free covalent triazine frameworks (CTFs) have been synthesized from 2,4,6-tricyano-1,3,5-triazine using trifluoromethanesulfonic acid as both a catalyst and a solvent. oup.comoup.com This open-system, liquid-phase synthesis method overcomes the problem of metal ion contamination often seen in conventional closed-system methods. oup.comoup.com

A multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate has also been developed for the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles, a related class of nitrogen-containing heterocycles. nih.gov

Table 1: Comparison of Metal-Free Synthetic Methods for 1,2,4-Triazines

| Method | Starting Materials | Key Reagents/Conditions | Products | Advantages |

| Microwave-Assisted [4+2] Annulation chemistryviews.org | Aromatic/heteroaromatic methyl ketones, thiosemicarbazide, hydrazine | I₂, DMSO, K₂CO₃, microwave irradiation | 5,6-substituted-3-hydrazinyl-1,2,4-triazines | Mild conditions, good functional group compatibility, one-pot. chemistryviews.org |

| Coupled Domino Strategy researchgate.net | Terminal aryl alkenes, amidrazones | I₂, IBX, DMSO, 110°C | 3,5-disubstituted-1,2,4-triazines | Operational simplicity, moderate to high yields, regioselective. researchgate.net |

| Open-System Liquid-Phase Synthesis oup.comoup.com | 2,4,6-Tricyano-1,3,5-triazine | Trifluoromethanesulfonic acid, high temperature | Metal-free covalent triazine framework | High-purity product, no metal contamination. oup.comoup.com |

| Multi-Component Reaction nih.gov | Trifluoroacetimidoyl chlorides, hydrazine hydrate, benzene-1,3,5-triyl triformate | TsOH·H₂O or TFA, toluene, 100°C | 3-trifluoromethyl-1,2,4-triazoles | Convenient, good yields for specific derivatives. nih.gov |

Application of Organometallic Nanocatalysts in Triazinone Synthesis

Organometallic nanocatalysts are emerging as highly efficient tools in organic synthesis, including the preparation of triazinone derivatives. Their high surface-to-volume ratio and unique electronic properties often lead to enhanced catalytic activity and selectivity. frontiersin.org

The synthesis of these nanocatalysts typically involves the decomposition of an organometallic precursor, which can be a zero- or low-valent metal complex, under mild conditions. mdpi.com The resulting nanoparticles possess a clean surface, making them ideal for catalytic applications. mdpi.com

A notable example is the use of N-heterocyclic carbene (NHC)-stabilized ruthenium (Ru) nanoparticles. mdpi.com The nature and amount of the NHC ligand can be tuned to control the activity and selectivity of the nanocatalyst in hydrogenation reactions. mdpi.com While not directly applied to triazinone synthesis in the provided context, the principles are transferable.

In a related field, triazine-pyrimidine-modified cobalt-based metal-organic frameworks (MOFs) have been employed as recyclable and environmentally friendly nanocatalysts for the synthesis of triazoles. rsc.org These catalysts possess both Lewis acidic sites from the metal and Brønsted basic/acidic sites from the organic linkers, leading to enhanced catalytic performance. rsc.org

Table 2: Examples of Organometallic Nanocatalysts in Heterocycle Synthesis

| Nanocatalyst | Synthetic Method | Application | Key Features |

| NHC-Stabilized Ru Nanoparticles mdpi.com | Decomposition of Ru(COD)(COT) under H₂ in the presence of NHC ligand | Hydrogenation of aromatic compounds | Tunable activity and selectivity based on NHC ligand. mdpi.com |

| Co(BDC-NH₂)-TA-PY rsc.org | Post-synthetic modification of Co(BDC-NH₂) with triazine-pyrimidine groups | Synthesis of triazoles | Recyclable, environmentally friendly, dual functionality (Lewis acid and Brønsted base/acid sites). rsc.org |

Biocatalytic Pathways for 1,2,4-Triazine Core Assembly

The use of enzymes, or biocatalysts, for the synthesis of heterocyclic compounds is a growing field that offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. While specific biocatalytic pathways for the direct assembly of the 1,2,4-triazine core are not extensively detailed in the provided search results, the principles of biocatalysis are well-established in organic synthesis. Enzymes such as transaminases, dehydrogenases, and hydrolases are routinely used to create chiral centers and functionalize various molecular scaffolds. The application of such enzymes to precursors of 1,2,4-triazines could provide novel and efficient routes to these compounds.

Regioselective and Stereoselective Synthetic Considerations

Achieving regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, particularly for the preparation of complex and biologically active molecules.

Regioselective Functionalization of the Triazinone Ring

The regioselective functionalization of pre-existing triazinone rings is a powerful strategy for creating a diverse range of derivatives. Directing groups are often employed to control the position of substitution. nih.gov For instance, in the context of fused heterocyclic systems, directing groups can facilitate the C-H functionalization of the six-membered ring, which is typically less reactive than the five-membered ring. nih.gov

Molecular docking studies of 1,2,4-triazine derivatives have shown that specific substitutions on the triazine core can lead to targeted interactions with biological macromolecules. For example, 5,6-biaryl-3-oxo-1,2,4-triazine nuclei have been designed to anchor into the peripheral anionic site of acetylcholinesterase. researchgate.net This highlights the importance of regioselective synthesis in designing molecules with specific biological activities.

Enantioselective Synthesis of Chiral Dihydrotriazinones

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance in the pharmaceutical industry. For dihydrotriazinones, which contain stereocenters, enantioselective synthesis is crucial.

Nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones has proven to be an effective method for producing a variety of chiral cyclic hydrazines with excellent enantioselectivities (up to >99% ee). nih.govresearchgate.net This method can be performed on a gram scale with low catalyst loading and has been applied to the synthesis of a RIP-1 kinase inhibitor. nih.gov Computational studies suggest that the stereoselection is determined during the approach of the substrate to the chiral catalyst. researchgate.net

Another powerful strategy for creating chiral heterocycles is the iridium-catalyzed asymmetric partial hydrogenation of quinolines to yield chiral 1,4-dihydroquinolines. nih.gov This method, which employs a chiral Ir-SpiroPAP catalyst, provides high yields and exceptional enantioselectivity. nih.gov While applied to a different heterocyclic system, the principles of using a chiral transition metal catalyst for asymmetric hydrogenation are directly relevant to the potential enantioselective synthesis of chiral dihydrotriazinones.

Table 3: Methods for Enantioselective Synthesis of Chiral Heterocycles

| Method | Substrate | Catalyst | Product | Key Features |

| Ni-Catalyzed Asymmetric Hydrogenation nih.govresearchgate.net | Cyclic N-acyl hydrazones | Ni-(S,S)-Ph-BPE complex | Chiral cyclic hydrazines | High yields, excellent enantioselectivities (>99% ee), scalable. nih.govresearchgate.net |

| Ir-Catalyzed Asymmetric Partial Hydrogenation nih.gov | 4-substituted 3-ethoxycarbonylquinolines | Chiral Ir-SpiroPAP catalyst | Chiral 1,4-dihydroquinolines | High yields (up to 95%), exceptional enantioselectivity (up to 99% ee). nih.gov |

Chemical Reactivity and Reaction Mechanisms of 2,5 Dihydro 1,2,4 Triazin 6 1h One

Electrophilic and Nucleophilic Reactivity of the 1,2,4-Triazinone Ring

The 1,2,4-triazine (B1199460) ring is characterized by a significant π-deficiency due to the presence of three electronegative nitrogen atoms. This electronic feature deactivates the ring towards electrophilic attack but renders the carbon atoms highly susceptible to attack by nucleophiles.

Susceptibility to Nucleophilic Attack and Aromatic Substitution (SNH)

The electron-poor nature of the 1,2,4-triazine nucleus makes it an excellent candidate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks an aromatic ring, leading to the displacement of a leaving group. wikipedia.org For heteroaromatic systems like triazinones, which may not possess a conventional leaving group, a specific pathway known as Nucleophilic Substitution of Hydrogen (SNH) can occur. researchgate.net

Simple 3-substituted 1,2,4-triazines have been shown to be susceptible to nucleophilic attack, primarily at the C5 and C6 positions. acs.org The reactivity is further enhanced in 1,2,4-triazine N-oxides, which show high reactivity towards nucleophiles, enabling functionalization of the ring. researchgate.net The addition of Grignard reagents to 1,2,4-triazine 4-oxides, for example, proceeds via the formation of an intermediate σH-adduct, which then aromatizes through dehydrogenation to yield the substituted product. researchgate.net Similarly, reactions with organolithium reagents can lead to addition or substitution, depending on the specific reagent and reaction conditions. rsc.org This susceptibility allows for the direct introduction of various functional groups onto the triazinone core.

Pericyclic Reactions and Cycloadditions

The electron-deficient 1,2,4-triazinone ring is an exceptional diene component in inverse electron-demand Diels-Alder (IEDDA) reactions, a powerful tool for the synthesis of other heterocyclic systems. nih.govsigmaaldrich.com

Inverse Electron-Demand Diels-Alder Reactions of 1,2,4-Triazinones

The IEDDA reaction involves the [4+2] cycloaddition of an electron-poor diene (the triazinone) with an electron-rich dienophile. nih.govnih.gov 1,2,4-Triazines are well-established as stable yet sufficiently reactive dienes for these transformations, often proceeding under mild or physiological conditions. researchgate.netnih.gov The reaction typically begins with the formation of a bicyclic adduct across the C3 and C6 positions of the triazine ring. This intermediate is usually unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to yield a substituted pyridine (B92270) or other diazine product. nih.govresearchgate.net

The reactivity of the triazine can be tuned by substituents. While derivatives of 1,2,4,5-tetrazines are known for their extremely fast reaction rates, 1,2,4-triazines offer greater stability, albeit with reduced reaction kinetics. researchgate.net However, the reactivity can be significantly enhanced, for instance, by N1-alkylation to form triazinium salts, which are reported to be three orders of magnitude more reactive than the parent triazines. researchgate.net The reaction of 1,2,4-triazines with strained alkynes, such as bicyclononynes, has been demonstrated as a viable bioorthogonal ligation strategy. nih.gov

| 1,2,4-Triazine Derivative | Dienophile | Key Outcome | Reference |

|---|---|---|---|

| 3- and 6-phenyl-1,2,4-triazine | 3,3,6,6-tetramethylthiacycloheptyne (TMTH) | Failed to react, demonstrating steric hindrance effects. | researchgate.net |

| 5-Aryl-1,2,4-triazine | tetramethylthiacycloheptyne (TMTH) | Reacted smoothly, highlighting the unique reactivity of the C5-substituted isomer. | nih.gov |

| N1-alkylated 1,2,4-triazines (triazinium salts) | Strained alkynes | Reaction rate is three orders of magnitude faster than with parent triazines. | researchgate.net |

| 1,2,4-Triazin-3-ylalanine | Bicyclononynes | Reacts at 37 °C with rates comparable to azide-alkyne cycloadditions. | nih.gov |

Formation of Fused Heterocyclic Systems via Aza-Diels-Alder Reactions

The IEDDA reaction of 1,2,4-triazinones is a cornerstone for synthesizing a diverse array of fused and complex heterocyclic systems. nih.govnih.gov The initial cycloadduct, upon nitrogen extrusion, generates a dihydropyridine (B1217469) or pyridazine (B1198779) intermediate, which can then aromatize to the corresponding heterocycle. This strategy provides access to pyridines, carbolines, pyridazines, and other related structures. nih.gov

Another powerful method for creating fused systems is the 1,3-dipolar cycloaddition of triazinium ylides. acs.orgacs.org In this approach, 1,2,4-triazines are first alkylated to form stable 1-alkyl-1,2,4-triazinium salts. In the presence of a base, these salts generate triazinium ylide intermediates, which act as 1,3-dipoles. These ylides react readily with electron-poor dipolarophiles (like dimethyl acetylenedicarboxylate, DMAD) in a single step to yield polysubstituted pyrrolo[2,1-f] sigmaaldrich.comresearchgate.netrsc.orgtriazines. acs.orgacs.org

Regioselectivity in Cycloaddition Reactions

Regioselectivity in the cycloaddition reactions of 1,2,4-triazines is predictably governed by the electronic and steric properties of the substituents on both the triazine and the dienophile. nih.gov In IEDDA reactions, the regiochemical outcome is determined by the alignment of the frontier molecular orbitals of the reactants.

For instance, studies on isomeric 1,2,3-triazines have shown that substituents have a profound impact on reactivity without altering the intrinsic regioselectivity. nih.gov A C5-substituent (e.g., -CO₂Me) can dramatically increase the reactivity of the triazine system. nih.gov In the case of 1,3-dipolar cycloadditions of 1-alkyl-1,2,4-triazinium ylides, the reaction with asymmetric dipolarophiles can be highly regioselective. acs.org Density functional theory (DFT) calculations have corroborated experimental findings, showing significant energy differences between the transition states leading to different regioisomers, thus explaining the preferential formation of a single product. acs.org Similarly, the cycloaddition of highly polarized 6,7-indolynes with 2-substituted furans exhibits remarkable regioselectivity, where the outcome is dictated by the electronic nature of the substituent on the furan. nih.gov

Ring Transformations and Rearrangement Sequences

The 1,2,4-triazine ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions to form other, often more stable, heterocyclic structures. These transformations underscore the chemical versatility of the triazinone scaffold.

One notable example is the potassium amide-induced ring transformation of 1,2,4-triazines in liquid ammonia (B1221849). This reaction can lead to the formation of substituted 1,2,4-triazoles or 1,3,5-triazines, depending on the substitution pattern of the starting triazine. acs.org The transformation of 1,2,4-triazine 4-oxides into other novel 1,2,4-triazines or different heterocyclic systems is also a valuable synthetic strategy. researchgate.net

More complex, one-pot sequences have been developed that leverage the reactivity of the triazine precursor. A recently described method involves the nucleophilic ring-opening of an aziridine (B145994) by an N-tosylhydrazone, followed by cyclization and oxidation, to regioselectively produce 3,6-disubstituted and 3,5,6-trisubstituted 1,2,4-triazines. acs.org Such ring transformation and construction methodologies provide powerful and flexible routes to novel and diversely functionalized heterocyclic compounds. acs.orgmdpi.com

Dimerization and Oligomerization Pathways

The ability of heterocyclic molecules to undergo dimerization and oligomerization is crucial for the synthesis of larger, more complex structures, including macrocycles and polymers. While specific studies on the dimerization and oligomerization of the parent 2,5-Dihydro-1,2,4-triazin-6(1H)-one are limited, the synthesis of dimeric triazine structures has been reported.

One such example is the synthesis of 6,6′-Tetramethyl-3,3′-bi-1,2,4-triazine. In this molecule, two 5,6-dimethyl-1,2,4-triazine rings are linked together. The two triazine rings are coplanar, and the molecules form layers in the crystal structure. harvard.edu The synthesis of tetrahydro-5,5′-bi(1,2,4-triazin-6-ones) has also been achieved through the reaction of diethyl aminomalonate with N-(aryl)hydrazonoyl chlorides. researchgate.net These examples of bi-triazine synthesis suggest that dimerization of the this compound core is a feasible process, likely proceeding through the formation of a carbon-carbon bond between two triazine units. The specific conditions and mechanisms for such reactions would depend on the substituents present on the triazinone ring and the reagents employed.

Functional Group Interconversions and Derivatization

The this compound scaffold allows for a variety of functional group interconversions and derivatizations, enabling the synthesis of a wide range of substituted triazinones with diverse properties.

The functional groups on the 4,5-dihydro-1,2,4-triazin-6(1H)-one ring can be modified through various reactions. For example, selected trifluoromethylated derivatives have been shown to undergo catalytic hydrogenation and mild Phase Transfer Catalysis (PTC) oxidation. mdpi.comnih.gov

In a study on trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones, catalytic hydrogenation was successfully employed for functional group interconversions. mdpi.comnih.gov This reaction is a standard method for the reduction of various functional groups and can be applied to modify substituents on the triazinone ring.

Mild PTC oxidation offers another route for the transformation of functional groups on the triazinone scaffold. This method allows for oxidation reactions to be carried out under gentle conditions, which is particularly important when dealing with sensitive functional groups that might not tolerate harsher reagents. mdpi.comnih.gov

The table below summarizes some examples of these reactions on substituted 4,5-dihydro-1,2,4-triazin-6(1H)-ones.

| Starting Material | Reaction Type | Product | Reference |

| Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-one derivative | Catalytic Hydrogenation | Reduced derivative | mdpi.comnih.gov |

| Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-one derivative | Mild PTC Oxidation | Oxidized derivative | mdpi.comnih.gov |

The 1,2,4-triazine ring is a versatile scaffold that can be functionalized at various positions. researchgate.net The synthesis of substituted 4,5-dihydro-1,2,4-triazin-6(1H)-ones is often achieved through cyclization reactions of appropriately substituted precursors. For instance, the (3+3)-annulation of nitrile imines with α-amino esters provides a wide range of trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones with high functional group tolerance. mdpi.comnih.gov

The substituents on the triazinone ring can be further modified to introduce new functionalities. A common strategy involves the reaction of 3-alkyl(aryl)-4-phenylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones with alkyl halides to synthesize 1-alkylated derivatives. nih.gov Additionally, solid-phase synthesis methods have been developed for the preparation of 1-substituted 4,5-dihydro-1,2,4-triazin-6-ones from imidate esters and substituted hydrazines. url.edu

The following table presents some examples of the synthesis of functionalized 4,5-dihydro-1,2,4-triazin-6(1H)-one derivatives.

| Reactants | Product | Synthesis Method | Reference |

| Nitrile imines and α-amino esters | Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones | (3+3)-Annulation | mdpi.comnih.gov |

| Imidate esters and substituted hydrazines | 1-substituted 4,5-dihydro-1,2,4-triazin-6-ones | Solid-phase synthesis | url.edu |

| 3-Alkyl(aryl)-4-phenylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones and alkyl halides | 1-Alkyl-3-alkyl(aryl)-4-phenylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones | Alkylation | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2,5 Dihydro 1,2,4 Triazin 6 1h One Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, serves as a powerful tool for identifying the functional groups and probing the bonding arrangements within 2,5-dihydro-1,2,4-triazin-6(1H)-one derivatives.

The FT-IR spectra of this compound derivatives are characterized by distinct absorption bands that correspond to the vibrational modes of their constituent functional groups. These spectra provide valuable insights into the molecular structure.

Key characteristic absorption bands observed in the FT-IR spectra of various derivatives include:

N-H Stretching: The presence of N-H groups in the triazine ring and in substituents gives rise to stretching vibrations, which are typically observed in the range of 3200-3500 cm⁻¹. For instance, a derivative showcased N-H stretching bands at 3295 cm⁻¹. nih.gov Another example includes a broad singlet for an NH proton. nih.gov

C=O Stretching: The carbonyl group (C=O) of the triazinone ring exhibits a strong absorption band, which is sensitive to the electronic environment. This band is typically found in the region of 1650-1750 cm⁻¹. In one study, C=O stretching vibrations were observed at 1685 and 1659 cm⁻¹. nih.gov

C=N Stretching: The stretching vibration of the C=N bond within the triazine ring is another key diagnostic feature, often appearing in the 1500-1600 cm⁻¹ region.

C-F Stretching: In fluorinated analogs, the C-F stretching vibrations produce strong absorption bands, typically in the range of 1000-1400 cm⁻¹. For example, strong bands corresponding to the CF₃ group were identified between 1193 and 1123 cm⁻¹. nih.gov

The precise positions of these bands can be influenced by substituent effects, intermolecular interactions, and the solid-state packing of the molecules. researchgate.net The analysis of these vibrational frequencies, often in conjunction with computational methods, allows for a detailed understanding of the molecular structure of these compounds. nih.gov

Interactive Table: FT-IR Spectral Data for Selected this compound Derivatives

| Compound | N-H Stretching (cm⁻¹) | C=O Stretching (cm⁻¹) | C=N Stretching (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

| 1-(2,4-Dichlorophenyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | 3295 | 1685, 1659 | 1521 | 1331, 1193–1123 (CF₃) | nih.gov |

| 2,2,4,6-Tetraphenyldihydro-1,3,5-triazine | - | - | 1612, 1685 | - | |

| C₂₁H₂₀ClN₃O₂S Derivative | 3536 (brs, NH), 10.11 (brs, NH) | 1740 | 1549 | 2988 | rsc.org |

| C₂₂H₂₃N₃O₃ Derivative | 3455 (brs, NH), 10.05 (brs, NH) | 1739, 1681 | 1544 | 2973 | rsc.org |

| C₁₅H₁₈N₂O₃S Derivative | 3341 (brs, NH), 7.85 (brs, NH) | 1725 | 1575, 1541 | 2945 | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of this compound derivatives in solution. It provides critical information about the connectivity of atoms, their spatial arrangement, and the presence of tautomeric forms.

¹H NMR spectroscopy is fundamental for determining the number and types of protons in a molecule and their neighboring environments. In the context of this compound derivatives, ¹H NMR spectra reveal key signals:

NH Protons: The chemical shifts of the N-H protons are variable and can be influenced by solvent, concentration, and temperature. They often appear as broad singlets. For example, in one derivative, the NH proton signal was observed as a broad singlet at δ 5.39 ppm. nih.gov

CH₂ Protons: The methylene (B1212753) (CH₂) protons in the dihydrotriazine ring typically appear as a singlet or a multiplet, depending on the substitution pattern and conformational rigidity. In several derivatives, these protons were observed as a broad singlet or a doublet of broad signals around δ 4.1-4.2 ppm. nih.gov

Aromatic Protons: Protons on aromatic substituents exhibit signals in the aromatic region (typically δ 7-8.5 ppm), with multiplicities and coupling constants that provide information about the substitution pattern. nih.gov

Tautomerism, the interconversion of structural isomers, can be studied using ¹H NMR. For some dihydro-1,3,5-triazines, the presence of both 2,3-dihydro and 2,5-dihydro tautomeric forms in solution has been identified through distinct sets of signals in their ¹H NMR spectra.

Interactive Table: ¹H NMR Spectral Data for Selected this compound Derivatives (in CDCl₃)

| Compound | δ (ppm) for CH₂ | δ (ppm) for NH | δ (ppm) for Aromatic H | Reference |

| 1-(4-Chlorophenyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | 4.18 (d, J ≈ 1.5 Hz, 2H) | 5.39 (s, 1H) | 7.36–7.38, 7.51–7.53 (m, 4H) | nih.gov |

| 1-(2,4-Dichlorophenyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | 4.24 (s, 2H) | 5.33 (s, 1H) | 7.34, 7.51 (m, 3H) | nih.gov |

| 1-(4-Tolyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | 4.14 (d, J ≈ 1.5 Hz, 2H) | 5.37 (s, 1H) | 7.21, 7.39 (d, J ≈ 8.2 Hz, 4H) | nih.gov |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Key resonances in the ¹³C NMR spectra of this compound derivatives include:

Carbonyl Carbon (C=O): The signal for the carbonyl carbon is typically found in the downfield region of the spectrum, around δ 157-165 ppm. nih.gov

C=N Carbon: The carbon atom involved in the C=N bond of the triazine ring also resonates at a downfield chemical shift.

CF₃ Carbon: In trifluoromethylated derivatives, the carbon of the CF₃ group exhibits a characteristic quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹J(C-F)). nih.gov For instance, the CF₃ carbon signal was observed as a quartet with ¹J(C-F) around 275 Hz. nih.gov

CH₂ Carbon: The methylene carbon of the dihydrotriazine ring typically appears at a chemical shift of around δ 43-44 ppm. nih.gov

Interactive Table: ¹³C NMR Spectral Data for Selected this compound Derivatives (in CDCl₃)

| Compound | δ (ppm) for C=O | δ (ppm) for C(3) | δ (ppm) for CH₂ | δ (ppm) for CF₃ | Reference |

| 1-(4-Chlorophenyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | 157.8 | 136.9 (q, ²J(C-F) = 37.5 Hz) | 43.8 | 118.2 (q, ¹J(C-F) = 275.2 Hz) | nih.gov |

| 1-(2,4-Dichlorophenyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | 157.9 | 136.8 (q, ²J(C-F) = 37.6 Hz) | 43.7 | 118.2 (q, ¹J(C-F) = 275.2 Hz) | nih.gov |

| 1-(4-Tolyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | 157.8 | 136.6 (q, ²J(C-F) = 37.4 Hz) | 43.8 | 118.3 (q, ¹J(C-F) = 275.0 Hz) | nih.gov |

For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgnih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable structural information. nih.gov

In the case of trifluoromethylated this compound derivatives, a single sharp signal is typically observed for the CF₃ group in the ¹⁹F NMR spectrum. For example, the CF₃ group in several derivatives appeared as a singlet around δ -70.6 ppm. nih.gov The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of a CF₃ group.

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. researchgate.net This theoretical calculation can be a powerful tool for confirming structural assignments made from experimental NMR data. nih.gov By comparing the theoretically calculated chemical shifts with the experimental values, a high degree of confidence in the proposed structure can be achieved. researchgate.net The GIAO method has been successfully applied to various heterocyclic systems to aid in their structural elucidation. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry (MS) is crucial for determining the molecular weight and probing the structural integrity of this compound derivatives. Various ionization techniques and analysis methods provide complementary information.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used to confirm the molecular mass of triazinone derivatives. The method typically generates protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. This allows for the straightforward determination of the molecular weight with high sensitivity. For example, a series of trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones consistently showed prominent [M+H]⁺ or [M+Na]⁺ peaks, confirming their respective molecular masses. mdpi.com

Table 2: ESI-MS Data for Selected 4,5-Dihydro-1,2,4-triazin-6(1H)-one Derivatives mdpi.com

| Compound | Molecular Formula | Calculated Mass | Observed Ion | m/z |

|---|---|---|---|---|

| 1-Phenyl-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | C₁₀H₈F₃N₃O | 243.2 | [M+H]⁺ | 244.2 |

| 1-(4-Tolyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | C₁₁H₁₀F₃N₃O | 257.2 | [M+H]⁺ | 258.2 |

Tandem mass spectrometry (MS/MS), often employing collision-activated dissociation (CAD) or collision-induced dissociation (CID), is a powerful technique for structural elucidation by fragmenting a pre-selected parent ion. wikipedia.org The resulting fragmentation pattern provides a fingerprint of the molecule's structure. While detailed CAD studies specifically for this compound are not extensively published, the fragmentation pathways of related triazine and triazole structures offer valuable insights.

For isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles, a key fragmentation process observed in (+)ESI-MS/MS is the loss of a neutral nitrogen molecule (N₂). nih.gov Other common fragmentation pathways for related heterocyclic systems involve the cleavage of weaker bonds, such as those in substituent groups or the heterocyclic ring itself. nih.govnih.gov For instance, in N-sulfonylated triazoles, fragmentation is often initiated by cleavage at the sulfonamide moiety. nih.gov The stability of the resulting fragment ions, such as the formation of stable secondary carbocations, often dictates the most abundant peaks in the spectrum. libretexts.orglibretexts.org By analogy, the fragmentation of this compound derivatives under CAD conditions would be expected to involve initial losses of small, stable neutral molecules (e.g., N₂, CO, H₂O) and characteristic cleavages of substituents attached to the core ring.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule and its fragments. HRMS is essential for confirming the identity of newly synthesized this compound derivatives and distinguishing between compounds with the same nominal mass but different elemental formulas. Several studies on new triazine derivatives report HRMS data to validate their proposed structures. mdpi.commdpi.com

X-ray Crystallography for Solid-State Structure Elucidation

Analysis of Intramolecular and Intermolecular Interactions in Crystalline State

The spatial arrangement of molecules in a crystal lattice is dictated by a complex network of intramolecular and intermolecular forces. For derivatives of this compound, X-ray crystallography is a pivotal technique for elucidating these interactions, which profoundly influence the material's physical properties.

In the crystalline state, these molecules are often linked by extensive hydrogen bonding. For instance, in the crystal structure of 6-Bromo-1,2,4-triazin-3,5(2H,4H)-dione, a related triazine derivative, molecules are connected through a combination of N-H···O and O-H···O intermolecular hydrogen bonds, creating a continuous wave-like framework. researchgate.net This intricate hydrogen-bonding network can also involve water molecules, further stabilizing the crystal lattice. researchgate.net Similarly, the amino-triazine core of other 1,2,4-triazine (B1199460) derivatives has been shown to form crucial hydrogen-bonding interactions with asparagine residues in receptor binding pockets, highlighting the significance of these forces in biological contexts. acs.org

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound derivatives, these methods provide invaluable information on phase transitions, thermal stability, and decomposition mechanisms.

Differential Scanning Calorimetry (DSC) is a fundamental tool for investigating the thermal transitions of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature. For derivatives of this compound, DSC is primarily used to determine melting points and assess purity.

In studies of annelated triazinones, a sharp endothermic peak on the DSC curve typically documents the solid-liquid phase transition (melting), with the peak temperature corresponding to the melting point. nih.gov The sharpness of the peak is often an indicator of the high purity of the compound. nih.gov For some derivatives, DSC can also reveal polymorphic behavior, where a compound can exist in more than one crystalline form. nih.gov This is observed as additional thermal events (peaks or shifts in the baseline) before the final melting peak. nih.gov

Table 1: DSC Data for Selected Triazine Derivatives

| Compound Class | Observation | Significance | Reference |

|---|---|---|---|

| Annelated Triazinones | Sharp DSC peak | Confirms high purity and documents the melting transition. | nih.gov |

| Meta-chloro derivative of annelated triazinylacetic acid ethyl ester | Polymorphic behavior at a low heating rate | Indicates the existence of multiple crystalline forms. | nih.gov |

Thermogravimetric Analysis (TGA) provides quantitative information about the thermal stability and decomposition profile of a material by continuously measuring its mass as a function of temperature in a controlled atmosphere. libretexts.org

Studies on annelated triazinones have shown they possess high thermal stability, being stable up to temperatures in the range of 241–296 °C in an air atmosphere. nih.gov The decomposition process under oxidative conditions typically proceeds in multiple stages. nih.gov The thermal stability is influenced by the nature of substituents on the phenyl moiety. For example, the stability of one series of annelated triazinones in air was found to decrease in the following order of the substituent (R): 4-Cl > 3,4-Cl2 > H > 3-Cl > 4-CH3 > 2-CH3 > 3-CH3 > 2-Cl > 2-OCH3. nih.gov

In an inert atmosphere like nitrogen, the degradation often occurs in a single step over a relatively narrow temperature range. nih.gov For instance, a synthesized 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide was found to be thermally stable up to 473 K, after which it underwent a single decomposition step. mdpi.com The derivative thermogravimetric (DTG) curve, which is the first derivative of the TGA curve, is useful for identifying the temperature at which the rate of mass loss is at its maximum. mdpi.comresearchgate.net

Table 2: TGA-Derived Thermal Stability of Annelated Triazinones in Air

| Substituent (R) | Stability Ranking |

|---|---|

| 4-Cl | 1 (Most Stable) |

| 3,4-Cl2 | 2 |

| H | 3 |

| 3-Cl | 4 |

| 4-CH3 | 5 |

| 2-CH3 | 6 |

| 3-CH3 | 7 |

| 2-Cl | 8 |

| 2-OCH3 | 9 (Least Stable) |

Data sourced from thermal investigations of annelated triazinones. nih.gov

Evolved Gas Analysis (EGA) is a powerful technique that identifies the chemical nature of the volatile products released from a sample during thermal decomposition. measurlabs.com This is commonly achieved by coupling a thermogravimetric analyzer with a Fourier Transform Infrared (FTIR) spectrometer (TG-FTIR), allowing for the real-time identification of gases evolved at specific temperatures. tainstruments.coms4science.at

For annelated triazinylacetic acid ethyl esters, TG-FTIR analysis in a nitrogen atmosphere revealed that the initial decomposition products are typically ethyl alcohol, water, and carbon dioxide. nih.gov Their presence is explained by the cleavage of the ethyl ester moiety from the 1,2,4-triazine skeleton. nih.gov As the temperature increases, further degradation of the triazine ring occurs, leading to the evolution of gases like isocyanic acid (HNCO), ammonia (B1221849) (NH3), and/or hydrazine (B178648). nih.gov The detection of specific bands in the FTIR spectra, such as a band around 2251 cm⁻¹ for NCO moieties and bands at 965 and 930 cm⁻¹ for ammonia/hydrazine, allows for these identifications. nih.gov

The analysis can also detect fragments corresponding to substituents on the core structure. nih.gov For example, methane (B114726) and carbon monoxide were identified among the decomposition products of a derivative containing a methyl group. nih.gov This detailed information is crucial for proposing thermal degradation pathways and understanding the decomposition mechanism at a molecular level. nih.govnih.gov

Table 3: Evolved Gases Identified by TG-FTIR from Triazine Derivatives Decomposition

| Evolved Gas | Characteristic FTIR Signature | Origin | Reference |

|---|---|---|---|

| Ethyl Alcohol (C₂H₅OH) | Characteristic C-H and O-H stretching bands | Cleavage of ethyl ester moiety | nih.gov |

| Water (H₂O) | Broad O-H stretching bands | Cleavage of ethyl ester moiety/structural water | nih.gov |

| Carbon Dioxide (CO₂) | Sharp bands around 2350 cm⁻¹ | Fragmentation of the organic structure | nih.gov |

| Isocyanic Acid (HNCO) | Band around 2251 cm⁻¹ | Cleavage of the triazine ring | nih.gov |

| Ammonia (NH₃) / Hydrazine | Bands at 965 and 930 cm⁻¹ | Cleavage of the triazine ring | nih.gov |

| Methane (CH₄) | Bands in the 3200–2900 cm⁻¹ range | Fragmentation of methyl substituent | nih.gov |

Theoretical and Computational Studies of 2,5 Dihydro 1,2,4 Triazin 6 1h One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of the 2,5-Dihydro-1,2,4-triazin-6(1H)-one scaffold. These methods allow for a detailed analysis of the molecule's electronic environment and its implications for chemical behavior.

Density Functional Theory (DFT) for Molecular Properties and Reaction Pathways

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the structural and spectral properties of organic molecules, including triazine derivatives. irjweb.comscribd.com DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine various molecular properties. colab.ws These calculations can predict molecular geometries, which are often in good agreement with experimental data from X-ray crystallography. For instance, in related triazine systems, DFT has been used to confirm coplanarity between the triazine ring and its substituents. irjweb.com

Furthermore, DFT is instrumental in exploring reaction pathways. For example, it can be used to study the (3+3)-annulation reactions used in the synthesis of trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-one derivatives. nih.govresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can understand the feasibility and stereoselectivity of these synthetic routes. researchgate.net

Table 1: Selected DFT Calculated Properties of Triazine Derivatives

| Property | Method | Value | Reference |

| Bond Length (C1-N2) | B3LYP/6-311+G(d,P) | 1.3751 Å | irjweb.com |

| Bond Length (C3-N2) | B3LYP/6-311+G(d,P) | 1.3897 Å | irjweb.com |

| Torsional Angle (C10-N11-C14-N13) | B3LYP/6-311+G(d,P) | 0° | irjweb.com |

| Torsional Angle (C10-N11-C14-N15) | B3LYP/6-311+G(d,P) | 180° | irjweb.com |

This table presents data for a related triazine derivative, N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, to illustrate the application of DFT.

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.comcolab.ws

For triazine derivatives, DFT calculations have been used to determine these orbital energies. irjweb.comcolab.ws For instance, in one study on a triazine derivative, the HOMO and LUMO energies were calculated to be -6.2967 eV and -1.8096 eV, respectively, resulting in an energy gap of 4.4871 eV. irjweb.comscribd.com This information helps in predicting how the molecule will interact with other chemical species.

Electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). colab.ws In triazine systems, nitrogen atoms and carbonyl oxygen atoms are typically identified as potential nucleophilic centers. colab.ws

Table 2: HOMO-LUMO Analysis of a Triazine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.2967 |

| LUMO Energy | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data from a study on N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine using DFT with a 6-311G basis set. irjweb.comscribd.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical motion of atoms and molecules over time. nih.gov These simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and its derivatives. By simulating the molecule's behavior in different environments, such as in solution or interacting with a biological target, researchers can gain insights into its dynamic properties and intermolecular interactions. nih.govnih.gov

For example, MD simulations have been employed to investigate the stability of protein-ligand complexes involving triazine derivatives. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity of the molecule to its target. nih.gov In the context of drug design, MD simulations can help in understanding the mechanism of action of triazine-based inhibitors. nih.gov

In Silico Modeling for Structure-Property Relationships and Predictive Analysis

In silico modeling encompasses a range of computational techniques used to predict the properties and activities of molecules based on their chemical structure. This approach is widely used in drug discovery and materials science to guide the design of new compounds with desired characteristics.

Intramolecular Hydrogen Bonding Investigations

Intramolecular hydrogen bonds can significantly influence the conformation and properties of a molecule. In derivatives of this compound, the presence of N-H and C=O groups allows for the potential formation of such bonds. Computational methods, particularly DFT, can be used to investigate the existence and strength of these interactions. academie-sciences.fr The analysis of optimized molecular geometries can reveal short distances between hydrogen bond donors and acceptors, indicative of such bonding. academie-sciences.fr These interactions can play a role in stabilizing specific conformations of the molecule.

Correlation of Molecular Structure with Spectroscopic Properties

Computational chemistry provides a powerful means to correlate the molecular structure of this compound derivatives with their spectroscopic properties. Theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions can be compared with experimental data to validate the proposed structures. researchgate.netnih.gov

For instance, DFT calculations can predict the 1H and 13C NMR chemical shifts of triazine derivatives, which can then be compared to experimentally obtained spectra. irjweb.com Similarly, calculated IR spectra can help in the assignment of vibrational bands observed in experimental IR spectra, such as the characteristic C=O and N-H stretching frequencies. nih.gov This correlation between theoretical and experimental data provides a robust confirmation of the molecular structure.

Reaction Mechanism Density Studies

Following a comprehensive search of scientific literature, no specific theoretical and computational studies focusing on the reaction mechanism density of this compound were found.

While computational methods such as Density Functional Theory (DFT) are widely used to investigate the reaction mechanisms of various heterocyclic compounds, including other triazine derivatives, specific research on the title compound is not publicly available. For instance, theoretical studies have been conducted on the tautomerism of related compounds like 1,3,5-triazin-2,4(1H,3H)-dione and the structure of substituted 1,2,4-triazin-6(1H)-ones. These studies utilize computational chemistry to explore molecular geometries, electronic properties, and reaction pathways. However, the specific data required to populate a detailed analysis of the reaction mechanism density for this compound, including detailed research findings and data tables, remains absent from the available literature.

Further research in this specific area would be necessary to provide the detailed theoretical and computational insights into the reaction mechanisms of this compound.

Advanced Applications of 1,2,4 Triazinone Scaffolds in Materials Science and Agrochemicals

Materials Science Applications

The inherent electron-deficient nature of the 1,2,4-triazine (B1199460) ring makes its derivatives highly valuable building blocks in materials science. This characteristic is pivotal for the development of advanced organic materials with specific electronic and optical properties. Consequently, 1,2,4-triazinone scaffolds are increasingly being explored for their utility in a variety of high-performance applications, ranging from electronic components to data storage solutions.

Organic Optoelectronic Devices and Components

Derivatives of 1,2,4-triazine are recognized for their significant potential in organic optoelectronic applications. mdpi.com Their unique molecular and electronic structures, characterized by high electron affinity and thermal stability, make them suitable for various roles within devices such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The versatility of the triazine core allows for molecular engineering to fine-tune properties like charge transport and energy levels, which is critical for optimizing device performance.

The electron-withdrawing properties of the 1,2,4-triazine core make its derivatives excellent candidates for n-type semiconductors, materials in which the dominant charge carriers are electrons. This characteristic is crucial for the fabrication of various organic electronic devices. Research has shown that the fusion of (hetero)arene rings to the 1,2,4-triazine framework can create strong electron acceptor units suitable for n-type semiconductor applications. mdpi.com The high electron affinity and thermal stability of triazine-based compounds also contribute to their effectiveness as electron transporters in organic electronics. mdpi.com

In the field of photovoltaics, 1,2,4-triazinone and its derivatives have emerged as promising components for dye-sensitized solar cells (DSSCs). researchgate.net These compounds can function effectively as organic dyes or sensitizers, which are central to the light-harvesting and electron-injection processes in DSSCs. The typical architecture of these dyes involves a donor-π-acceptor (D-π-A) motif, where the triazine moiety often serves as the electron-accepting unit.

Theoretical studies using Density Functional Theory (DFT) have been conducted to evaluate the potential of various 1,2,4-triazine derivatives as sensitizers in DSSCs. d-nb.info These studies calculate key parameters that determine the suitability of a dye for solar cell applications. For instance, the analysis of compounds such as 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) and its derivatives reveals their electronic properties. d-nb.info The calculated values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap (Eg) indicate that these materials are good candidates for use in organic DSSCs. d-nb.info The theoretically calculated open-circuit voltage (Voc) for these compounds further supports their potential for efficient electron injection. d-nb.info

Table 1: Calculated Optoelectronic Properties of 1,2,4-Triazine Derivatives for DSSC Applications

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Open-Circuit Voltage (Voc) (eV) |

|---|---|---|---|---|

| DTT | -5.698 | -2.222 | 3.476 | 1.738 |

| BDTTB | -5.871 | -2.199 | 3.672 | 1.761 |

| BDTTMB | -5.833 | -2.138 | 3.695 | 1.822 |

| DTTMP | -5.845 | -1.922 | 3.923 | 1.938 |

Data sourced from Sakr, M.A.S., et al. (2022). d-nb.info

The unique photophysical properties of triazine derivatives make them suitable for use as luminescent materials. Iridium(III) complexes incorporating 5-N-(aryl)-amino- or 5-cycloamino-3-(pyridine-2-yl)-1,2,4-triazine ligands have been synthesized and shown to exhibit red luminescence in both solution and solid states. researchgate.net DFT studies on these complexes suggest that the N(2) atom of the 1,2,4-triazine core is the preferred coordination site for the Iridium(III) center. researchgate.net

Furthermore, the 1,2,4-triazole (B32235) moiety, a related nitrogen-containing heterocycle, has been successfully incorporated into fluorescent probes for the detection of metal ions. nih.govresearchgate.net For instance, novel fluorescent probes based on a d-nb.infonih.govsnu.ac.krtriazolo[5,1-b]quinazoline derivative have been developed for the highly selective detection of Fe³⁺ ions, displaying a distinct orange fluorescence and a pink color change upon binding. researchgate.net Similarly, Schiff-based fluorescent probes combining triazolyl and rhodamine hydrazide units have been synthesized for the specific sensing of Hg²⁺ ions through a photoinduced electron transfer (PET) mechanism. nih.gov These probes show promise for biological imaging applications. nih.gov

The electron-deficient nature of the triazine core is highly advantageous for creating materials with excellent electron-transport and hole-blocking capabilities, which are essential for the efficiency and stability of organic light-emitting diodes (OLEDs). nih.govepa.gov Triazine derivatives are frequently used as the electron-transport layer (ETL) or hole-blocking layer (HBL) in phosphorescent OLEDs (PhOLEDs).

For a material to function as an effective HBL, it must possess a highest occupied molecular orbital (HOMO) energy level that is deeper than that of the host material in the emissive layer, and a triplet energy high enough to prevent exciton (B1674681) migration. snu.ac.kr A novel material incorporating both silane (B1218182) and 1,3,5-triazine (B166579) moieties, 2,4-diphenyl-6-(4'-triphenylsilanyl-biphenyl-4-yl)-1,3,5-triazine (DTBT), was synthesized for this purpose. snu.ac.krrsc.org The triazine component provides high electron mobility and a deep HOMO level, while the silane group enhances thermal stability. snu.ac.kr PhOLEDs using DTBT as the HBL demonstrated a significantly higher maximum external quantum efficiency (17.5%) compared to devices using conventional materials like BCP (14.5%) and BAlq (8.1%). snu.ac.krrsc.org This highlights the effectiveness of triazine-based structures in confining excitons and improving device performance.

Machine learning techniques have also been employed to fine-tune triazine-based electron-transport materials, leading to the development of compounds with both high electron mobility and high glass transition temperatures, enhancing the efficiency and lifetime of OLED devices. nih.govresearchgate.net

Data Storage and Optical Waveguide Applications

The application of triazine-based materials extends to the fields of data storage and optical waveguides, although research in this area is still emerging, particularly for 1,2,4-triazinone scaffolds.

In the realm of data storage, synthetic digital polymers (DPs) are being explored as a next-generation medium to meet the world's exponentially growing data needs. illinois.edu These polymers encode information at the molecular level. While much of the focus has been on DNA, synthetic DPs offer advantages in durability and structural diversity, which can lead to higher data storage density. illinois.edu Porous organic polymers (POPs) functionalized with 1,3,5-triazine have been synthesized and have demonstrated excellent CO₂ storage capacity. rsc.org While not a direct data storage application, the synthesis of such structured polymers indicates the potential for creating complex, information-bearing macromolecules based on triazine units.

In integrated optics, polymer-based optical waveguides are crucial components for devices like multiplexers and switches. researchgate.net Iron-triazole molecular complexes, specifically those with 4-(amino)-1,2,4-triazole, have been integrated into the core of polymer optical waveguides to create temperature sensors. mdpi.com These molecular switches undergo a spin crossover transition with temperature changes, which alters their optical properties and can be detected as a change in the light output from the waveguide. mdpi.com This demonstrates a proof-of-concept for using 1,2,4-triazole derivatives in functional optical devices.

Supramolecular Chemistry and Ligand Design

The 1,2,4-triazinone scaffold is a subject of growing interest in the field of supramolecular chemistry and ligand design due to its capacity for coordinating with metal ions. The nitrogen atoms within the triazinone ring, along with adjacent functional groups, act as effective donor sites for forming stable complexes with various transition metals.

Research has demonstrated that derivatized, chiral 4,5-dihydro-1,2,4-triazin-6-ones can be used to synthesize tetraaza nickel(II) complexes. In these template reactions, a dihydro-1,2,4-triazin-6-one derivative reacts with nickel(II) acetate (B1210297) in the presence of a diamine, leading to the formation of square planar tetraaza nickel(II) complexes. wikipedia.orgwikipedia.org X-ray crystallography has confirmed the square planar geometry around the nickel ion in these structures, with the triazinone moieties coordinating in a symmetrical fashion. wikipedia.orgwikipedia.org The ability of the triazinone ring system to participate in the formation of such macrocyclic complexes highlights its utility as a versatile ligand scaffold. The resulting metal complexes are characterized by their distinct magnetic and electrical properties. wikipedia.orgwikipedia.org

The coordination capabilities of the broader triazine family, including 1,2,4-triazines, are well-documented, forming the basis for creating complex coordination polymers and metal-organic frameworks (MOFs). chemicalwarehouse.com These materials are constructed through the self-assembly of metal ions and organic linkers containing triazine units. The predictable coordination behavior of the triazine nitrogen atoms allows for the design of materials with specific topologies and potential applications in areas like catalysis and molecular recognition. invasive.org

Agrochemical Applications

In the agricultural sector, the 1,2,4-triazinone core is a key component in a class of highly effective herbicides. These compounds are crucial for modern weed management, offering broad-spectrum control that helps to secure crop yields.

Herbicidal Agents and Weed Management Strategies

Herbicides based on the 1,2,4-triazinone structure are widely used for selective weed control in a variety of crops. mda.state.mn.usgenfarm.com.au Prominent examples include Metribuzin (B1676530) and Hexazinone, which are valued for their efficacy against a wide range of broadleaf and grassy weeds. wikipedia.orgwikipedia.orgpomais.com

The primary mode of action for these herbicides is the inhibition of photosynthesis. wikipedia.orgchemicalwarehouse.commda.state.mn.us They function by binding to the D1 protein in the photosystem II (PSII) complex within the chloroplasts of susceptible plants. ucanr.eduresearchgate.net This binding action blocks the electron transport chain, specifically interrupting the flow of electrons from the primary electron acceptor (Q) to plastoquinone (B1678516) (PQ). ucanr.eduresearchgate.net The disruption of this critical energy-producing process leads to a cascade of secondary effects, including the formation of reactive oxygen species that cause lipid peroxidation and chlorophyll (B73375) destruction, ultimately resulting in weed death. researchgate.net

These herbicides offer flexibility in application, being effective as pre-emergent treatments applied to the soil before weeds sprout, and as post-emergent treatments applied to emerged weeds. wikipedia.orgcorteva.ca Their systemic nature allows them to be absorbed through both the roots and foliage, translocating within the plant to their site of action. chemicalwarehouse.commda.state.mn.us This versatility makes them integral to integrated weed management programs, particularly in conservation tillage systems where they help control weeds without disturbing the soil. researchgate.net However, the repeated use of herbicides with the same site of action has led to the development of resistant weed biotypes, necessitating careful management strategies such as herbicide rotation and the use of tank mixes with different modes of action to ensure long-term effectiveness. corteva.cateamchem.co

Table 1: Examples of 1,2,4-Triazinone Herbicides

| Herbicide | Chemical Structure | Common Crops | Weeds Controlled | Application Timing |

|---|---|---|---|---|

| Metribuzin | 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one | Soybeans, Potatoes, Tomatoes, Sugarcane, Corn, Alfalfa wikipedia.orgmda.state.mn.us | Broadleaf weeds (e.g., pigweed, lambsquarters) and some grasses (e.g., foxtail, crabgrass) pomais.com | Pre- and Post-emergence wikipedia.org |

| Hexazinone | 3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione | Alfalfa, Sugarcane, Pineapple, Forestry wikipedia.orgepa.gov | Broadleaf weeds, grasses, and woody plants wikipedia.orgchemicalwarehouse.com | Pre- and Post-emergence chemicalwarehouse.com |

Future Directions and Emerging Research Avenues for 2,5 Dihydro 1,2,4 Triazin 6 1h One Chemistry

Pushing the Boundaries of Synthesis: Efficiency and Sustainability

Future synthetic methodologies for 2,5-dihydro-1,2,4-triazin-6(1H)-one and its derivatives will undoubtedly be guided by the principles of green chemistry. The development of novel, more efficient, and environmentally benign synthetic routes is a paramount objective. Researchers are exploring catalytic systems that can facilitate the construction of the triazinone ring with high atom economy, minimizing waste and hazardous byproducts.